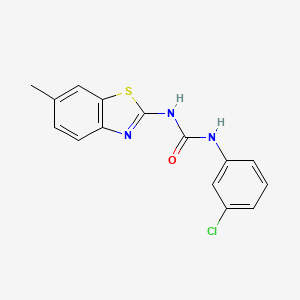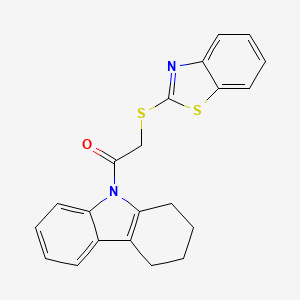![molecular formula C21H22ClN7O2 B11035904 N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)
N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a propionylamino group and a chlorinated phenyl group, making it a molecule of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the condensation of cyanuric chloride with aniline to form an intermediate compound. This intermediate is then reacted with 4-chloroaniline under controlled conditions to introduce the chlorinated phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: This compound shares a similar triazine core but has different substituents, leading to distinct properties and applications.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a chlorinated phenyl group but a different core structure, resulting in unique chemical behavior.
Uniqueness
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H22ClN7O2 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O2/c1-3-17(30)23-13-5-9-15(10-6-13)25-20-27-19(22)28-21(29-20)26-16-11-7-14(8-12-16)24-18(31)4-2/h5-12H,3-4H2,1-2H3,(H,23,30)(H,24,31)(H2,25,26,27,28,29) |
Clave InChI |
ZPLMHAMMXZJAII-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)
![ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11035822.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)

![dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine](/img/structure/B11035853.png)
![1-{4-[2-(3,4-Dimethoxyphenyl)acetyl]piperazino}-2-butyn-1-one](/img/structure/B11035855.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11035859.png)
![N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11035865.png)
![1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11035876.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)

![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
